3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide” is a type of heterocyclic compound . It is related to the imidazo[1,2-b]pyridazine class of compounds, which are known for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine compounds involves the reaction of heterocyclic amines with active electrophiles . This protocol provides a simple and practical approach to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields .Molecular Structure Analysis
The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazines can undergo various chemical reactions. For instance, they can participate in radical reactions for direct functionalization . These reactions can be catalyzed by transition metals, or they can occur via metal-free oxidation or photocatalysis strategies .Wirkmechanismus
Target of Action
The primary target of EN300-7535840 is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
EN300-7535840 acts as an inhibitor of IL-17A . It may act by binding to the IL-17A receptor, thereby preventing the cytokine from exerting its pro-inflammatory effects .
Biochemical Pathways
The inhibition of IL-17A by EN300-7535840 affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, EN300-7535840 can potentially reduce inflammation and tissue damage associated with conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can be orally administered .
Result of Action
The inhibition of IL-17A by EN300-7535840 can lead to a reduction in inflammation and tissue damage, thereby improving symptoms in patients with conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Zukünftige Richtungen
The future directions for “3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide” and related compounds could involve further exploration of their potential therapeutic applications. For instance, imidazo[1,2-b]pyridazine compounds could be further investigated for their potential as treatments for chronic inflammation and autoimmune diseases .
Eigenschaften
IUPAC Name |
3-(imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-4-5-11(15(16)20)7-13(10)21-9-12-8-17-14-3-2-6-18-19(12)14/h2-8H,9H2,1H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSZXOQCDTMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)OCC2=CN=C3N2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.